

A Comprehensive Technical Guide to the Physicochemical Properties of 2'-Fluoroarabinoadenosine

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Compound of Interest

Compound Name: 2'-Deoxy-2'-fluoroarabinoadenosine

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This technical guide provides an in-depth overview of the core physicochemical properties of 2'-fluoroarabinoadenosine (2'F-ara-A), a pivotal nucleoside analog in therapeutic and diagnostic research. The strategic incorporation of a fluorine atom at the 2'-arabino position of the sugar moiety confers unique chemical and biological characteristics, enhancing its stability and therapeutic potential. This document details these properties through quantitative data, experimental methodologies, and visual representations of its molecular interactions and synthesis.

Core Physicochemical Properties

The defining characteristics of 2'-fluoroarabinoadenosine are summarized below. These properties are crucial for its behavior in biological systems and for the formulation of 2'F-ara-A-based therapeutics.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ FN ₅ O ₃	[1]
Molecular Weight	269.2 g/mol	[2]
Melting Point	233-234 °C	[1]
Boiling Point	628.6 ± 65.0 °C at 760 mmHg	[1]
Density	2.01 ± 0.1 g/cm ³	[1]
Solubility	Soluble in DMSO, not in water.	[1]
logP (estimated)	-2.8 (for the related compound Fludarabine)	[3][4]
pKa (predicted)	13.05 ± 0.70 (for the related compound Fludarabine)	[5]
Storage Conditions	4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month).	[1]

Note on logP and pKa: Experimental values for 2'-fluoroarabinoadenosine were not readily available in the surveyed literature. The provided values are for Fludarabine, a closely related structural analog, and serve as valuable estimates.

Stability Profile

A key feature of 2'-fluoroarabinoadenosine is its enhanced stability compared to natural nucleosides, which contributes significantly to its improved pharmacokinetic profile.

- **Enzymatic Stability:** The 2'-fluoro substitution provides substantial resistance to enzymatic degradation, particularly by deaminases.
- **Hydrolytic Stability:** 2'-F-ara-A demonstrates increased stability against hydrolysis under both acidic and basic conditions when compared to RNA.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of nucleoside analogs like 2'-fluoroarabinoadenosine.

Melting Point Determination

The melting point is determined using the capillary method.

- **Sample Preparation:** A small amount of the dry, powdered 2'-fluoroarabinoadenosine is packed into a capillary tube to a height of 2.5-3.5 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the heating block. The temperature is ramped at a controlled rate (e.g., 1-2 °C per minute) approaching the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a transparent liquid is the completion of melting. The range between these two temperatures is the melting range.

Solubility Determination

The shake-flask method is a common technique to determine equilibrium solubility.

- **Preparation:** An excess amount of 2'-fluoroarabinoadenosine is added to a known volume of the solvent (e.g., DMSO, water, buffer solutions) in a sealed flask.
- **Equilibration:** The flask is agitated in a temperature-controlled environment (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:** The suspension is filtered to remove undissolved solid. The concentration of 2'-fluoroarabinoadenosine in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) can be determined using various methods, including UV-spectroscopy or NMR-detected pH titrations.

- **Sample Preparation:** A solution of 2'-fluoroarabinoadenosine is prepared in a series of buffers with a range of known pH values.
- **Measurement:**
 - **UV-Spectroscopy:** The UV absorbance spectrum of the solution at each pH is recorded. The pKa is determined by plotting the change in absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.
 - **NMR Spectroscopy:** The chemical shifts of specific protons or carbons sensitive to protonation state are monitored as a function of pH. The pKa is the pH at which 50% of the molecules are in the protonated/deprotonated state, identified by the inflection point in the chemical shift vs. pH plot.

LogP Determination

The partition coefficient (logP), a measure of lipophilicity, is typically determined using the shake-flask method or estimated by HPLC.

- **Shake-Flask Method:**
 - **Partitioning:** A known amount of 2'-fluoroarabinoadenosine is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached.
 - **Analysis:** The two phases are separated, and the concentration of the compound in each phase is measured, usually by HPLC-UV.
 - **Calculation:** The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- **HPLC Method:**
 - **Calibration:** A calibration curve is generated by plotting the known logP values of standard compounds against their retention times on a reverse-phase HPLC column.
 - **Analysis:** 2'-fluoroarabinoadenosine is injected onto the same HPLC system under identical conditions.

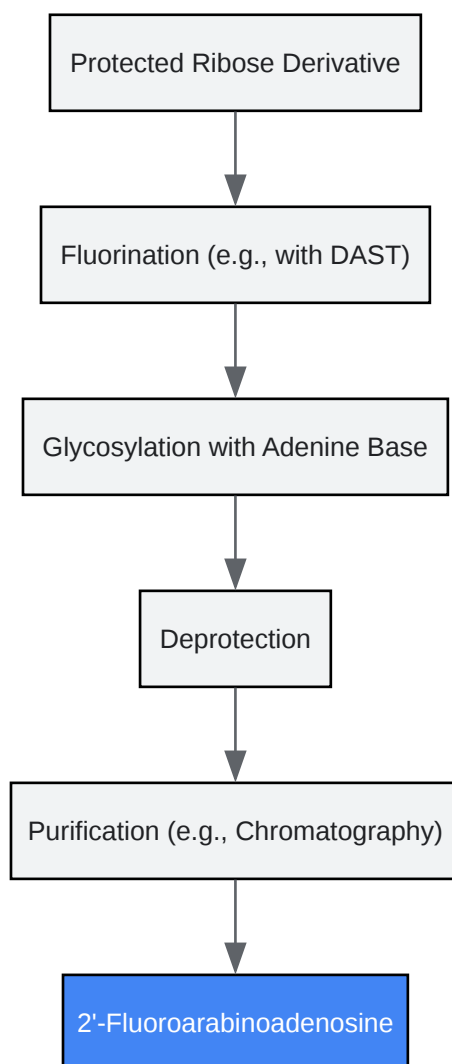
- Calculation: The logP is estimated from its retention time using the calibration curve.

Molecular and System-Level Interactions

The unique properties of 2'-fluoroarabinoadenosine enable its application in various biological contexts. The following diagrams illustrate key mechanisms and workflows.

Synthesis of 2'-Fluoroarabinoadenosine

The chemical synthesis of 2'-fluoroarabinoadenosine is a multi-step process, a generalized workflow is presented below.

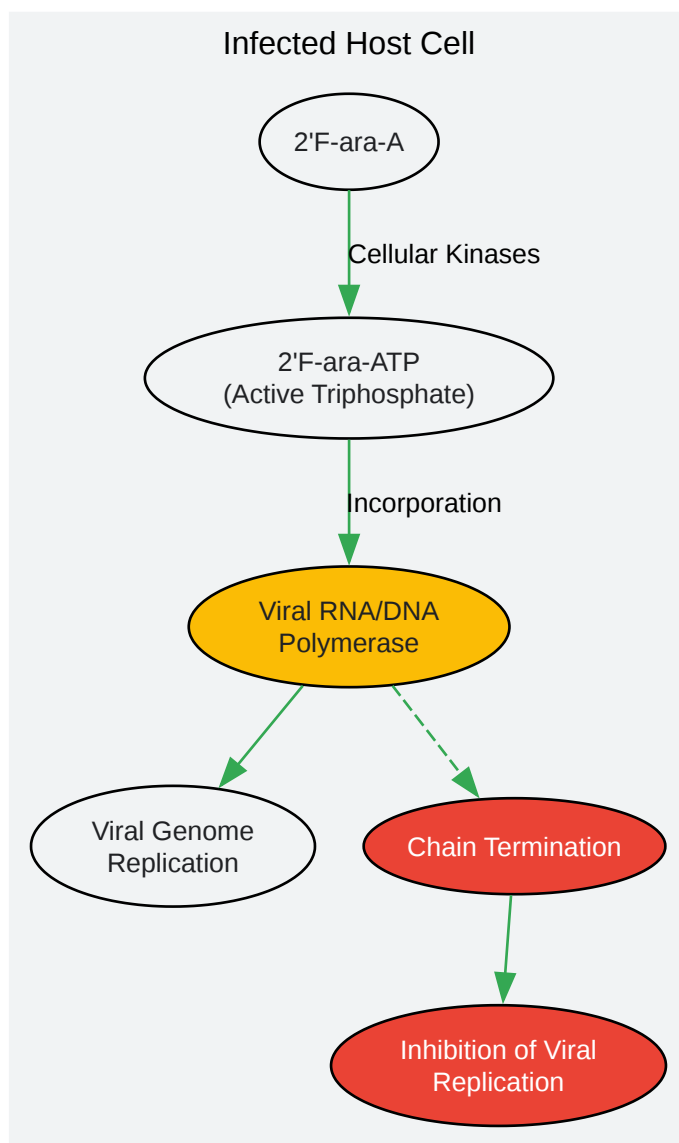


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A generalized workflow for the chemical synthesis of 2'-fluoroarabinoadenosine.

Mechanism of Viral Polymerase Inhibition

2'-fluoroarabinoadenosine acts as an antiviral agent by being incorporated into the growing viral nucleic acid chain, leading to chain termination.

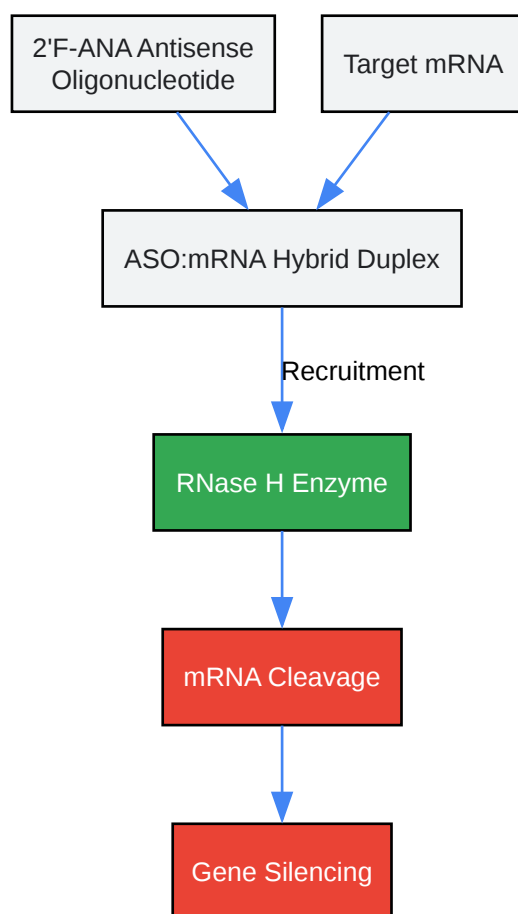


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Inhibition of viral replication by 2'-fluoroarabinoadenosine.

RNase H-Mediated Degradation of Target mRNA

When incorporated into antisense oligonucleotides, 2'F-ara-A facilitates the degradation of target mRNA through the action of RNase H.



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Mechanism of gene silencing by 2'F-ANA antisense oligonucleotides via RNase H.

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